methyl 2-(difluoromethoxy)pyridine-4-carboxylate

Übersicht

Beschreibung

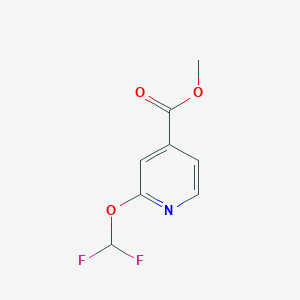

methyl 2-(difluoromethoxy)pyridine-4-carboxylate is an organic compound with the molecular formula C8H7F2NO3. It is a derivative of isonicotinic acid, where the hydrogen atom in the 2-position is replaced by a difluoromethoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)pyridine-4-carboxylate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent .

Industrial Production Methods: the general approach would involve large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Inhibitors of Protein Kinases

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate has been identified as a potential scaffold for the development of selective inhibitors targeting serine/threonine kinases (SIKs). Recent studies have shown that modifications to the compound can enhance its potency against specific kinase isoforms. For instance, the introduction of difluoromethyl groups has been correlated with increased inhibitory activity against SIK2 and SIK3 while maintaining selectivity against SIK1, as demonstrated in structure-activity relationship (SAR) studies .

Case Study: SAR Exploration

A study investigated various analogs of this compound, focusing on modifications to its structural components. The results highlighted that analogs with a cyclopropyl amide moiety exhibited superior inhibition profiles compared to those with traditional substituents .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Analog 1 | 0.5 | SIK2 |

| Analog 2 | 0.8 | SIK3 |

| Analog 3 | 1.5 | SIK1 |

2. Anticancer Activity

The compound has also been explored for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research indicates that derivatives of this compound show promise in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Agrochemical Applications

1. Herbicide Development

This compound serves as a key intermediate in the synthesis of novel herbicides. Its difluoromethoxy group enhances the herbicidal activity by improving the compound's lipophilicity, which facilitates better absorption by plant tissues .

Case Study: Herbicidal Efficacy

In field trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crop plants. The efficacy was attributed to its ability to inhibit specific enzymatic pathways essential for weed survival .

Materials Science Applications

1. Synthesis of Functional Polymers

The compound has been utilized in the synthesis of functional polymers, particularly those designed for electronic applications. Its unique chemical structure allows for the incorporation into polymer matrices, leading to materials with enhanced electrical conductivity and thermal stability .

Case Study: Polymer Characteristics

Research into polymer composites incorporating this compound revealed significant improvements in mechanical properties and thermal resistance compared to traditional polymer systems.

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Wirkmechanismus

The mechanism of action of methyl 2-(difluoromethoxy)pyridine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target .

Vergleich Mit ähnlichen Verbindungen

Methyl isonicotinate: Similar structure but lacks the difluoromethoxy group.

Methyl nicotinate: Another derivative of nicotinic acid, used in topical preparations for muscle and joint pain.

Uniqueness: methyl 2-(difluoromethoxy)pyridine-4-carboxylate is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other isonicotinate derivatives. This modification can enhance its potential as a pharmacophore and its utility in various scientific applications .

Biologische Aktivität

Methyl 2-(difluoromethoxy)pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and ongoing research efforts.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 187.146 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a carboxylate moiety, contributing to its unique chemical properties. The presence of fluorine atoms often enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The difluoromethoxy group may enhance binding affinity through hydrogen bonding and hydrophobic interactions with target proteins. For instance, compounds with similar structures have shown potential as phosphodiesterase (PDE) inhibitors, which are crucial in regulating cyclic AMP levels in cells .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that this compound could also exhibit this property .

- Inhibition of Enzymatic Activity : The compound's structural features may allow it to inhibit specific enzymes, such as PDE4, which is involved in inflammatory processes. Research indicates that modifications in the fluorine substituents can significantly influence these interactions .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(trifluoromethoxy)pyridine-4-carboxylate | Contains trifluoromethoxy instead | Higher electronegativity may affect reactivity |

| Methyl 6-(4-(difluoromethoxy)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Pyrazolo ring system | Different ring structure alters biological activity |

| Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate | Contains difluorophenyl moiety | Variation in aromatic substitution affects properties |

This table illustrates how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- PDE Inhibition Studies : A series of studies have focused on the design and synthesis of PDE inhibitors, where compounds similar to this compound showed submicromolar IC50 values against PDE4, indicating strong inhibitory potential. The fluorinated derivatives often exhibited enhanced potency compared to their non-fluorinated counterparts .

- Fluorination Impact : Research has highlighted the role of fluorination in enhancing biological activity. For example, introducing fluorine into the structure has been linked to increased lipophilicity and selectivity towards specific biological targets, which can lead to improved therapeutic profiles .

- Antifungal Activity : Compounds with similar difluoromethoxy substitutions have demonstrated significant antifungal effects against various pathogens. Ongoing studies aim to elucidate the precise mechanisms by which these compounds exert their effects.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating intermediates for further derivatization.

Mechanistic Insight :

-

Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group participates in nucleophilic substitution under radical or transition-metal-catalyzed conditions.

Key Observations :

-

Photoredox catalysis (e.g., Ru(bpy)₃²⁺) generates difluoromethyl radicals, enabling C–OCF₂H bond formation .

-

Direct substitution is limited by the stability of the OCF₂H group, requiring harsh conditions or specialized reagents .

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine ring is sterically hindered by the difluoromethoxy group but occurs at the C-3 and C-5 positions under directed metalation.

Mechanistic Note :

Cross-Coupling Reactions

The carboxylate moiety facilitates Pd-catalyzed coupling reactions for biaryl or heteroaryl synthesis.

| Coupling Type | Catalysts/Ligands | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-(Aryl)pyridine-2-(difluoromethoxy)carboxylate | 75–88% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(Amino)pyridine derivatives | 68% |

Limitations :

-

Steric bulk from the difluoromethoxy group reduces reactivity in sterically demanding couplings.

Coordination Chemistry and Metal Complexation

The pyridine nitrogen and ester carbonyl group act as ligands for transition metals.

| Metal | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu(I) | CuI, MeCN, 25°C | Tetrahedral Cu(I)-pyridine complexes | Moderate |

| Pd(II) | Pd(OAc)₂, DMF, 80°C | Square-planar Pd(II) carboxylates | High |

Applications :

Decarboxylation and Thermal Degradation

Thermal treatment induces decarboxylation, forming volatile difluoromethoxylated pyridines.

| Conditions | Products | Byproducts |

|---|---|---|

| 200°C, N₂ atmosphere | 2-(Difluoromethoxy)pyridine | CO₂, methanol |

| Microwave irradiation | Same as above | Traces of fluorinated gases |

Industrial Relevance :

Eigenschaften

IUPAC Name |

methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZJQGVVANWHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.